REACTION_CXSMILES
|
C(Cl)Cl.[Cl:4][C:5]1[CH:6]=[C:7]([C:15]([F:18])([F:17])[F:16])[CH:8]=[C:9]([Cl:14])[C:10]=1[CH:11]([OH:13])[CH3:12].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>CCOCC>[C:11]([C:10]1[C:9]([Cl:14])=[CH:8][C:7]([C:15]([F:18])([F:16])[F:17])=[CH:6][C:5]=1[Cl:4])(=[O:13])[CH3:12] |f:2.3|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
3,5-dichloro-4-(1-hydroxyethyl)benzotrifluoride
|
Quantity
|
23.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1C(C)O)Cl)C(F)(F)F
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
Ether was used for elution
|
Type
|
CONCENTRATION
|
Details
|
the eluent was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |